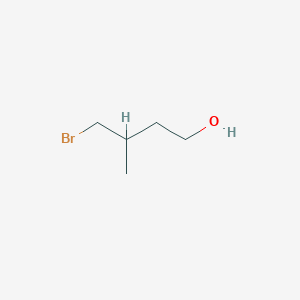

4-bromo-3-methylbutan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3-methylbutan-1-ol: is an organic compound belonging to the class of alcohols. It is a colorless liquid with a sweet odor and is miscible with water and ethanol. This compound is widely used as a reagent in organic synthesis due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-methylbutan-1-ol can be achieved through a substitution reaction of 4-bromo-3-methylbutan-1-ene with water. The reaction involves adding 4-bromo-3-methylbutan-1-ene to a round-bottom flask, followed by the addition of water and sulfuric acid. The mixture is then heated under reflux for several hours. After cooling, the organic layer is separated, washed with water, dried with anhydrous sodium sulfate, and distilled to obtain this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-methylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ and H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used.

Major Products:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-methylbutan-1-ol is a valuable reagent in organic synthesis. It is used in the synthesis of various compounds such as aryl ethers, aryl amines, and other heterocyclic compounds. It also serves as a catalyst in the synthesis of polymers and other organic compounds. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-bromo-3-methylbutan-1-ol is based on its ability to act as a nucleophile. It is a strong base and readily reacts with electrophiles to form a covalent bond. It can also act as a catalyst in a variety of organic reactions, including aldol condensations, acylations, and alkylations.

Vergleich Mit ähnlichen Verbindungen

3-Methylbutan-1-ol: Similar structure but lacks the bromine atom.

4-Bromo-1-butanol: Similar structure but lacks the methyl group.

3-Bromo-3-methylbutan-1-ol: Similar structure but with different substitution patterns

Uniqueness: 4-Bromo-3-methylbutan-1-ol is unique due to the presence of both a bromine atom and a methyl group, which imparts distinct reactivity and chemical properties. This makes it a versatile reagent in organic synthesis, capable of undergoing a wide range of chemical reactions.

Biologische Aktivität

4-Bromo-3-methylbutan-1-ol (CAS No. 33036-62-3) is an organobromine compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological aspects, and relevant case studies.

The molecular formula for this compound is C5H11BrO, with a molecular weight of 153.02 g/mol. It features a bromine atom attached to a secondary carbon, which influences its reactivity and biological interactions. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 153.02 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water) | 1.19 |

| GI Absorption | High |

| BBB Permeant | Yes |

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapeutics.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Toxicological Profile

The toxicological profile of this compound is still under investigation. However, it is essential to consider the following aspects:

- Acute Toxicity : Limited data suggests potential acute toxicity, necessitating careful handling and usage in laboratory settings.

- Chronic Exposure : Long-term exposure studies are required to evaluate the chronic effects and establish safe exposure limits.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various brominated compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition of bacterial growth at certain concentrations, highlighting its potential as a biocide.

Case Study 2: Cytotoxicity in Cancer Cells

Another research project focused on evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Eigenschaften

IUPAC Name |

4-bromo-3-methylbutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(4-6)2-3-7/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJENZFJXAHFAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.